molecular formula C6H12ClNO2 B8522987 N-(2-methoxyethyl)-N-ethylcarbamoyl chloride

N-(2-methoxyethyl)-N-ethylcarbamoyl chloride

Cat. No.: B8522987
M. Wt: 165.62 g/mol
InChI Key: JYRMPDXSENSKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-N-ethylcarbamoyl chloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

N-ethyl-N-(2-methoxyethyl)carbamoyl chloride

InChI

InChI=1S/C6H12ClNO2/c1-3-8(6(7)9)4-5-10-2/h3-5H2,1-2H3

InChI Key

JYRMPDXSENSKDY-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Novel intermediate compounds used in the preparation described above were prepared as follows. N-ethyl-N-2-methoxyethylamine, b.p. 115°-116° C., was prepared by reaction of 3 molecular proportions of ethylamine with 1 molecular proportion of 1-bromo-2-methoxyethane in aqueous solution containing 1 equivalant of sodium hydroxide at 30°-50° C. To a stirred solution of 89.1 g. phosgene in 500 ml. dry ether at -20° C. was added a solution of 30.9 g. N-ethyl-N-2-methoxyethylamine in 50 ml. dry ether, maintaining the temperature of the reaction mixture at -20° C. The stirred mixture was then allowed to warm to room temperature during 1 hour. The reaction mixture was filtered and the filtrate evaporated in vacuo below 25° C. to remove the solvent and give the product, N-(2-methoxyethyl)-N-ethylcarbamoyl chloride as a pale yellow liquid.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 89.1 g. phosgene in 500 ml. dry ether at -20°C. was added a solution of 30.9 g. N-ethyl-N-2-methoxyethylamine in 50 ml. dry ether, whilst the temperature of the reaction mixture was maintained at -20°C. The stirred mixture was then allowed to warm to room temperature during 1 hour. The reaction mixture was filtered and the filtrate evaporated in vacuo below 25°C. to remove the solvent and give the product, N-(2-methoxyethyl)-N-ethylcarbamoyl chloride as a pale yellow liquid.
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